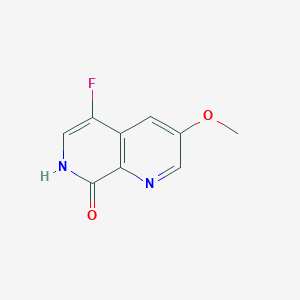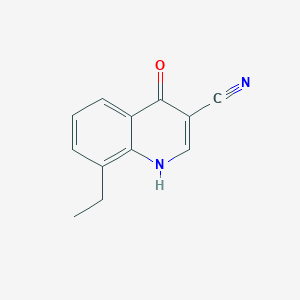![molecular formula C11H7NO3 B11901300 9-Hydroxyfuro[3,4-b]quinolin-1(3H)-one CAS No. 142471-90-7](/img/structure/B11901300.png)
9-Hydroxyfuro[3,4-b]quinolin-1(3H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9-Hydroxyfuro[3,4-b]quinolin-1(3H)-one: is a heterocyclic compound that belongs to the class of furoquinolines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound consists of a fused furan and quinoline ring system, which imparts unique chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-Hydroxyfuro[3,4-b]quinolin-1(3H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the condensation of 2-aminobenzamides with aldehydes under visible light irradiation, using fluorescein as a photocatalyst in the presence of tert-butyl hydroperoxide (TBHP) . This method is green, simple, and efficient, providing good to excellent yields of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the compound. Additionally, the use of automated systems for reagent addition and product isolation can streamline the production process.
化学反应分析
Types of Reactions
9-Hydroxyfuro[3,4-b]quinolin-1(3H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.
Reduction: The quinoline ring can be reduced to form dihydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
科学研究应用
9-Hydroxyfuro[3,4-b]quinolin-1(3H)-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Industry: Used in the development of new materials and as a precursor for the synthesis of dyes and pigments.
作用机制
The mechanism of action of 9-Hydroxyfuro[3,4-b]quinolin-1(3H)-one involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the expression of anti-apoptotic proteins such as Bcl-2, leading to the induction of apoptosis in cancer cells . The compound may also interact with other cellular targets, modulating various signaling pathways involved in cell proliferation and survival.
相似化合物的比较
Similar Compounds
7-Hydroxy-9-(furo[2,3-b]quinolin-2-yl)6H-benzo[c]coumarins: These compounds have a similar furoquinoline core but with additional coumarin moieties .
2,3-Dihydro-furo[3,2-h]quinolines: These compounds have a similar quinoline core but differ in the position and type of fused rings .
Uniqueness
9-Hydroxyfuro[3,4-b]quinolin-1(3H)-one is unique due to its specific ring fusion pattern and the presence of a hydroxyl group at the 9-position. This structural feature imparts distinct chemical properties and biological activities, making it a valuable compound for various applications in research and industry.
属性
CAS 编号 |
142471-90-7 |
|---|---|
分子式 |
C11H7NO3 |
分子量 |
201.18 g/mol |
IUPAC 名称 |
3,4-dihydrofuro[3,4-b]quinoline-1,9-dione |
InChI |
InChI=1S/C11H7NO3/c13-10-6-3-1-2-4-7(6)12-8-5-15-11(14)9(8)10/h1-4H,5H2,(H,12,13) |
InChI 键 |
ZSVZZDFIVRYJAS-UHFFFAOYSA-N |
规范 SMILES |
C1C2=C(C(=O)C3=CC=CC=C3N2)C(=O)O1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1h-Imidazo[4,5-b]pyridine-6-sulfonamide](/img/structure/B11901217.png)

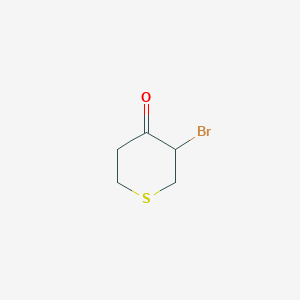
![2H-Naphtho[2,1-C][1,2]oxazin-2-one](/img/structure/B11901227.png)

![Ethyl 2-methyl-3,4-dihydropyrrolo[2,3-d]imidazole-5-carboxylate](/img/structure/B11901237.png)
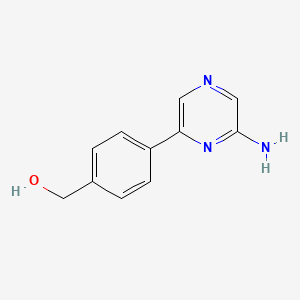
![Ethyl 6-thiaspiro[2.5]octane-1-carboxylate](/img/structure/B11901248.png)
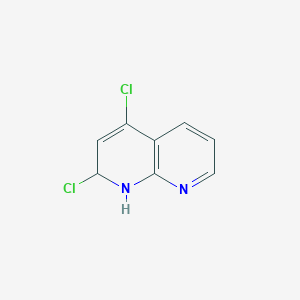
![2-Methylthieno[3,2-d]pyrimidine-4-carboxylic acid](/img/structure/B11901257.png)

![1-[(Aminooxy)acetyl]-piperidine monohydrochloride](/img/structure/B11901269.png)
